Ethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate
Description
Ethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate is a heterocyclic compound featuring a pyrrolo[1,2-b]pyridazine core substituted with a 4-bromobenzoyl group at position 7 and an ethyl ester at position 4. This compound is synthesized via cyclocondensation reactions, yielding a beige solid with a melting point of 145–147°C and a moderate yield of 42% .
Properties
CAS No. |
853331-66-5 |
|---|---|
Molecular Formula |
C17H13BrN2O3 |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
ethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate |
InChI |
InChI=1S/C17H13BrN2O3/c1-2-23-17(22)13-10-15(20-14(13)4-3-9-19-20)16(21)11-5-7-12(18)8-6-11/h3-10H,2H2,1H3 |
InChI Key |
WUIKUPZAXAMPPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=NN2C(=C1)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrole Ring: This involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Addition of Propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular Cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyridazine compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate has a molecular formula of and features a unique pyrrolo[1,2-b]pyridazine core with a bromobenzoyl substituent. The synthesis typically involves 1,3-dipolar cycloaddition reactions, where 2-phenacylpyridazinium bromides react with ethyl propiolate in the presence of a base like triethylamine.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Its mechanism primarily involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
| HeLa | 12 |
These results suggest that the compound has moderate to high potency against these cancer cell lines, making it a potential lead compound for further development in anticancer therapies.
Potential Applications Beyond Cancer
While its anticancer properties are well-studied, this compound may also have applications in other therapeutic areas:
- Neurodegenerative Diseases : Due to its ability to interact with microtubules, there is potential for this compound to be explored in the treatment of neurodegenerative conditions where microtubule stability is compromised.
- Anti-inflammatory Applications : The compound's structural features may confer anti-inflammatory properties that warrant further investigation.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds.
Table 2: Comparison of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 7-(4-chlorobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate | Chlorobenzoyl substituent | Anticancer activity similar to brominated analog |
| Pyrrolo[1,2-b]pyrimidine derivatives | Different heterocyclic core | Anticancer properties through tubulin inhibition |
| Phenstatin | Microtubule inhibitor | Established anticancer agent |
The presence of the bromobenzoyl group in this compound enhances its biological activity compared to other derivatives .
Study on Anticancer Efficacy
A comprehensive study evaluated the effects of this compound on various cancer cell lines. The findings indicated a dose-dependent response in cell viability assays. The compound was particularly effective against MCF-7 breast cancer cells and A549 lung cancer cells.
In Vivo Studies
In vivo experiments demonstrated that treatment with this compound led to reduced tumor sizes in animal models compared to control groups. These promising results support its potential as a therapeutic agent in oncology .
Mechanism of Action
The exact mechanism of action of Ethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, including:
Comparison with Similar Compounds
Pyrrolo[1,2-b]pyridazine Derivatives
The following table summarizes key analogs of the target compound, emphasizing substituent effects on physical and spectroscopic properties:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., bromo, chloro) slightly lower yields compared to electron-donating methoxy groups, which enhance crystallinity and melting points .
- Bioactivity Implications : Methoxy-substituted analogs (e.g., 8a, 8b) are prioritized in anticancer studies due to improved solubility and stability .
Pyrrolo[1,2-c]pyrimidine Derivatives
These compounds share the bromobenzoyl moiety but differ in the heterocyclic core:
Key Observations :
Fluorescence and Quantum Yield Comparisons
This highlights the role of substituents in modulating optical properties for sensor applications.
Biological Activity
Ethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its promising biological activities, particularly as an anticancer agent. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
This compound has the molecular formula C17H13BrN2O3. The compound features a pyrrolo[1,2-b]pyridazine core with a bromobenzoyl substituent at the 7-position and an ethyl ester group at the 5-position. The synthesis typically involves a 1,3-dipolar cycloaddition reaction between 2-phenacylpyridazinium bromides and ethyl propiolate in the presence of a base like triethylamine, which is crucial for achieving high yields and purity of the target compound.
Anticancer Properties
This compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to inhibit tubulin polymerization, a critical mechanism that underlies cancer cell proliferation. The compound has been evaluated against multiple cancer cell lines, showing substantial inhibitory activity:
| Cell Line | GI50 (nM) | Inhibition (%) |
|---|---|---|
| Colon Cancer (HCT-116) | <100 | High |
| Ovarian Cancer | <100 | High |
| Prostate Cancer | <100 | High |
| Breast Cancer | <100 | High |
| Melanoma | <100 | High |
These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies targeting microtubule dynamics .
The mechanism by which this compound exerts its anticancer effects primarily involves the inhibition of tubulin polymerization. This interaction disrupts the microtubule dynamics essential for mitosis in cancer cells, leading to cell cycle arrest and apoptosis. Molecular modeling studies have indicated that this compound fits well into the colchicine binding site of tubulin, further supporting its role as a microtubule-targeting agent .
Structure-Activity Relationship (SAR)
The unique structural features of this compound enhance its biological activity compared to other derivatives. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 7-(4-chlorobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate | Chlorobenzoyl substituent | Anticancer activity similar to brominated analog |
| Pyrrolo[1,2-b]pyrimidine derivatives | Different heterocyclic core | Anticancer properties through tubulin inhibition |
| Phenstatin | Microtubule inhibitor | Established anticancer agent |
The presence of the bromobenzoyl group is particularly noted for enhancing the compound's potency against cancer cell lines .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental settings:
- In Vitro Studies : A comprehensive evaluation by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines showed that several derivatives exhibited GI50 values below 100 nM across multiple cancer types including colon, ovarian, renal, prostate, brain cancers, melanoma, and leukemia .
- Molecular Docking Studies : Docking experiments revealed strong interactions with tubulin's colchicine binding site, indicating that the observed cytotoxicity is closely linked to its ability to inhibit microtubule assembly .
Q & A
Q. What are the optimal synthetic routes for Ethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with cyclization of pyrrolo[1,2-b]pyridazine precursors followed by bromobenzoylation. Key steps include:
- Cyclocondensation : Using α,β-unsaturated ketones and protected aminopyrroles under acidic conditions (e.g., p-TSA in toluene) .
- Bromobenzoylation : Introducing the 4-bromobenzoyl group via Friedel-Crafts acylation, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Esterification : Ethyl ester formation under basic conditions (e.g., K₂CO₃ in DMF).
Q. Optimization Strategies :
Q. Table 1: Synthetic Yields Under Varied Conditions
| Step | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | p-TSA | 110 | 42–52 | |
| Bromobenzoylation | AlCl₃ | 0–5 | 45–65 | |
| Esterification | K₂CO₃ | RT | 75–85 |
Q. How should researchers characterize this compound using spectroscopic methods, and what are common pitfalls in data interpretation?
Methodological Answer: Key Techniques :
- IR Spectroscopy : Identify carbonyl (C=O) stretches (1700–1650 cm⁻¹) and aromatic C-Br bonds (600–500 cm⁻¹) .
- ¹H/¹³C NMR : Look for ethyl ester signals (δ 1.40 ppm, triplet for CH₃; δ 4.41 ppm, quartet for CH₂) and aromatic protons (δ 7.60–8.20 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (e.g., m/z 434.2 for C₁₉H₁₆BrN₃O₃) .
Q. Common Pitfalls :
- Overlap in Aromatic Signals : Use 2D NMR (COSY, HSQC) to resolve crowded regions .
- Solvent Artifacts : Ensure deuterated solvents (CDCl₃) are free of moisture to avoid peak splitting .
Advanced Research Questions
Q. What computational modeling approaches predict the compound’s reactivity and biological interactions?
Methodological Answer:
- Quantum Mechanical Models : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in bromobenzoylation .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Adjust parameters for solvation effects (PCM model) .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .
Q. Table 2: Predicted Binding Affinities for Common Targets
| Target | Docking Score (kcal/mol) | Reference |
|---|---|---|
| EGFR Kinase | -9.2 | |
| Tubulin | -8.7 |
Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data?
Methodological Answer: Potential Causes :
- Bioavailability : Poor solubility (logP ~3.5) may limit in vivo efficacy. Use co-solvents (e.g., Cremophor EL) .
- Metabolic Instability : Assess hepatic metabolism via microsomal assays (e.g., CYP3A4 degradation) .
Q. Strategies :
Q. What are the structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer: Key SAR Findings :
Q. Table 3: Cytotoxicity of Structural Analogs
| Analog Substituent | IC₅₀ (µM, HeLa) | Reference |
|---|---|---|
| 4-Bromobenzoyl | 2.1 | |
| 4-Chlorobenzoyl | 5.8 | |
| 3,4-Dimethoxybenzoyl | >10 |
Q. What safety precautions are critical when handling this compound in a research lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (EN166 standard) .
- Ventilation : Use fume hoods (≥0.5 m/s airflow) to prevent inhalation of fine powders .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and avoid water (risk of exothermic reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
